molecular formula C20H18N2 B2779369 N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline CAS No. 860785-36-0

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline

Cat. No.: B2779369
CAS No.: 860785-36-0
M. Wt: 286.378
InChI Key: CXVAOOVERVDMFZ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a Schiff base compound, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 2-phenylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is largely dependent on its ability to form stable complexes with metal ions. The imine group (C=N) acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial properties, by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with target sites .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-16-11-13-17(14-12-16)15-21-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-15,22H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAOOVERVDMFZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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